(S)-(−)-DQP-997-74: A Deep Dive into its Selective NMDAR Antagonism
(S)-(−)-DQP-997-74: A Deep Dive into its Selective NMDAR Antagonism
For Researchers, Scientists, and Drug Development Professionals
(S)-(−)-DQP-997-74 has emerged as a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental protocols used for its characterization, aimed at facilitating further research and development in neuroscience and pharmacology.
Core Selectivity Profile
(S)-(−)-DQP-997-74 demonstrates remarkable selectivity for GluN2C- and GluN2D-containing NMDARs over other NMDAR subunits and related ionotropic glutamate receptors. This selectivity is crucial for its potential as a therapeutic agent, as it allows for the targeted modulation of specific neuronal circuits with minimized off-target effects.
Quantitative Analysis of NMDAR Subunit Selectivity
The inhibitory activity of (S)-(−)-DQP-997-74 has been quantified using electrophysiological techniques, revealing a significant preference for GluN2C and GluN2D subunits. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response, are summarized in the table below.
| Receptor Subunit | IC50 (µM) | Fold Selectivity (vs. GluN2D) |
| GluN1/GluN2D | 0.035 | - |
| GluN1/GluN2C | 0.069 | ~2-fold |
| GluN1/GluN2A | 5.2 | >148-fold |
| GluN1/GluN2B | 16 | >457-fold |
Data compiled from multiple sources.[1][2][3][4]
As the data indicates, (S)-(−)-DQP-997-74 is over 100-fold more selective for GluN2C and over 300-fold more selective for GluN2D-containing NMDARs compared to GluN2A and GluN2B-containing receptors.[1][2][3] Furthermore, the compound has shown no significant effects on AMPA or kainate receptors, further highlighting its specific mechanism of action.[1][2][3]
Mechanism of Action: Negative Allosteric Modulation
(S)-(−)-DQP-997-74 functions as a negative allosteric modulator of NMDARs. This means it binds to a site on the receptor that is distinct from the agonist binding site (where glutamate and glycine bind) to decrease the receptor's activity. This inhibition is noncompetitive and voltage-independent.[5][6]
An interesting characteristic of (S)-(−)-DQP-997-74 is its time-dependent enhancement of inhibitory actions in the presence of the agonist glutamate.[1][2] This suggests that the binding or conformational change induced by glutamate may increase the affinity of (S)-(−)-DQP-997-74 for its allosteric site. This property could be particularly effective in attenuating hypersynchronous neuronal activity, such as that seen in epilepsy, which is driven by high-frequency excitatory synaptic transmission.[1][2]
Structural studies have begun to elucidate the binding site and the conformational changes induced by (S)-(−)-DQP-997-74. Cryo-electron microscopy of tri-heteromeric GluN1-2B-2D NMDARs has shown that the inhibitor selectively decouples linker tension in the GluN2D subunit, providing a structural basis for its subtype-selective targeting.[7]
Experimental Protocols
The characterization of (S)-(−)-DQP-997-74's selectivity and potency has primarily relied on electrophysiological recordings from recombinant NMDARs expressed in heterologous systems.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is a robust method for studying the properties of ion channels expressed on the surface of oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human NMDAR subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).
-
-
Compound Application:
-
A stable baseline current is established by applying a solution containing glutamate and glycine.
-
(S)-(−)-DQP-997-74 is then co-applied with the agonists at various concentrations to determine its inhibitory effect.
-
The current response in the presence of the compound is measured and compared to the control response to calculate the percent inhibition.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percent inhibition against the compound concentration. These curves are then fitted with a logistical function to determine the IC50 value.
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell, providing high-resolution data on channel activity.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDAR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
A glass micropipette with a fire-polished tip is filled with an internal solution and brought into contact with a cell.
-
A high-resistance seal is formed between the pipette tip and the cell membrane (giga-seal).
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
-
-
Compound Application: A rapid solution exchange system is used to apply agonists and (S)-(−)-DQP-997-74 to the recorded cell.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak and steady-state currents are analyzed to determine the extent of inhibition by the compound.
In Vivo Potential and Future Directions
The high selectivity of (S)-(−)-DQP-997-74 for GluN2C/D-containing NMDARs makes it a valuable research tool for dissecting the physiological and pathological roles of these specific receptor subtypes. In vivo studies have shown that (S)-(−)-DQP-997-74 can reduce the number of epileptic events in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit.[1][2]
While the compound itself has shown limited brain penetration, prodrug strategies, such as esterification of the succinate carboxylate, have been explored to improve its pharmacokinetic profile.[1][2][3] Further development of (S)-(−)-DQP-997-74 and its analogs could lead to novel therapeutic agents for a range of neurological disorders where GluN2C/D subunit dysfunction is implicated, including epilepsy, schizophrenia, and movement disorders.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]
- 6. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9d3b - Gly-,Glu-,(S)-DQP-997-74 bound GluN1a-2B-2D NMDAR - Summary - Protein Data Bank Japan [pdbj.org]
